Benzene chromium tricarbonyl

Catalog No.
S1503889
CAS No.
12082-08-5
M.F
C9H6CrO3
M. Wt
214.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene chromium tricarbonyl

CAS Number

12082-08-5

Product Name

Benzene chromium tricarbonyl

IUPAC Name

benzene;carbon monoxide;chromium

Molecular Formula

C9H6CrO3

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;

InChI Key

WVSBQYMJNMJHIM-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]

Benzene chromium tricarbonyl is an organometallic compound with the formula Cr(C₆H₆)(CO)₃. This yellow crystalline solid is notable for its unique "piano stool" geometry, characterized by a planar arrangement of the benzene ring and three carbon monoxide ligands acting as "legs" on the chromium-bond axis. The compound is soluble in common nonpolar organic solvents, which enhances its utility in various chemical applications. First synthesized in 1957 by Fischer and Öfele, it has since been studied extensively for its electrophilic properties, which are significantly enhanced compared to benzene itself .

(Benzene)chromium tricarbonyl is considered toxic and should be handled with appropriate precautions. It can irritate the skin, eyes, and respiratory system. Exposure to high levels may cause organ damage.

  • Acute toxicity: Data on oral and dermal LD50 (lethal dose 50%) is not readily available.
  • Flammability: Not readily flammable but may decompose upon heating, releasing toxic fumes including carbon monoxide.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Organic Synthesis: A Versatile Reagent

(Benzene)chromium tricarbonyl serves as a valuable reagent in organic synthesis due to the enhanced electrophilicity of its benzene ring compared to uncomplexed benzene . This increased electrophilicity allows the ring to undergo nucleophilic addition reactions, facilitating the creation of complex organic molecules.

Researchers have utilized (benzene)chromium tricarbonyl in various reactions, including:

  • Friedel-Crafts acylation: This reaction allows the introduction of an acyl group (RCO-) onto an aromatic ring.
  • Friedel-Crafts alkylation: Similar to acylation, this reaction introduces an alkyl group (R-) onto an aromatic ring.
  • Hydroformylation: This reaction adds an aldehyde group (RCHO) to an alkene, creating a valuable intermediate for further synthesis.

These reactions highlight the compound's versatility in constructing complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Catalyst Design and Development

(Benzene)chromium tricarbonyl serves as a model system for studying the activation and functionalization of aromatic hydrocarbons . Researchers use it to understand the mechanisms behind these processes, which aids in the development of more efficient and selective catalysts for various organic transformations.

Studying how (benzene)chromium tricarbonyl interacts with different substrates and reagents provides valuable insights into catalyst design. This knowledge can be applied to create catalysts for various industrial processes, including:

  • Polymerization reactions: Catalysts are crucial for the production of various polymers with desired properties.
  • Fine chemical synthesis: Selective catalysts are essential for the efficient production of valuable chemicals used in various applications.

By understanding the fundamental interactions of (benzene)chromium tricarbonyl, researchers can design and develop more efficient and sustainable catalysts for various chemical transformations.

Material Science Applications

(Benzene)chromium tricarbonyl exhibits interesting photochemical and electrical properties . This makes it a potential candidate for the development of novel materials with various applications, including:

  • Organic light-emitting diodes (OLEDs): These materials are used in displays and lighting due to their efficient light emission properties.
  • Organic photovoltaics (OPVs): These materials convert light energy into electricity, holding promise for renewable energy generation.

Benzene chromium tricarbonyl exhibits a range of chemical reactivity due to its electrophilic nature. It can undergo nucleophilic addition reactions, where nucleophiles attack the more electrophilic aromatic ring. Additionally, it can participate in lithiation reactions when treated with n-butyllithium, forming organolithium compounds that serve as nucleophiles in further reactions. These reactions can include interactions with trimethylsilyl chloride, leading to various organic transformations .

Benzene chromium tricarbonyl can be synthesized through several methods:

  • Carbonylation of Bis(benzene)chromium: Initially reported by Fischer and Öfele, this method involves the carbonylation of bis(benzene)chromium to yield benzene chromium tricarbonyl along with other chromium carbonyl species.
  • Reaction with Hexacarbonylchromium: A more common method involves reacting hexacarbonylchromium with benzene:
    Cr CO 6+C6H6Cr C6H6)(CO)3+3CO\text{Cr CO }_6+\text{C}_6\text{H}_6\rightarrow \text{Cr C}_6\text{H}_6)(\text{CO})_3+3\text{CO}
    This reaction typically occurs in nonpolar solvents under controlled conditions .

Benzene chromium tricarbonyl finds applications primarily in organic synthesis as a reagent. Its enhanced electrophilicity allows it to participate effectively in nucleophilic addition reactions and hydrogenation processes, particularly for 1,3-dienes. The compound is also used as a catalyst in various organic transformations due to its ability to stabilize carbenium ions and facilitate enantioselective reactions .

Studies have shown that benzene chromium tricarbonyl can interact with various nucleophiles and electrophiles, leading to diverse reaction pathways. For example, photolysis of this compound under specific wavelengths can initiate reactions that produce significant absorption changes in the ultraviolet-visible spectrum. These interactions highlight the compound's potential utility in photochemical applications and materials science .

Benzene chromium tricarbonyl belongs to a broader class of organometallic compounds known as arene chromium tricarbonyl complexes. Here are some similar compounds:

Compound NameFormulaUnique Features
Toluene chromium tricarbonylCr(C₇H₈)(CO)₃Exhibits similar electrophilic properties but varies in reactivity due to methyl substitution.
Naphthalene chromium tricarbonylCr(C₁₀H₈)(CO)₃More complex aromatic system leads to different reaction pathways compared to benzene derivatives.
Phenanthrene chromium tricarbonylCr(C₁₄H₈)(CO)₃Displays unique coordination chemistry due to its polycyclic structure.

Benzene chromium tricarbonyl stands out due to its specific electrophilic characteristics and the ability to stabilize carbenium ions more effectively than many other arene complexes, making it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(benzene)chromium tricarbonyl

Dates

Modify: 2023-08-15

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